molecular formula C12H19O5P B8416436 Diethyl (3,5-Dimethoxyphenyl)phosphonate

Diethyl (3,5-Dimethoxyphenyl)phosphonate

Cat. No.: B8416436
M. Wt: 274.25 g/mol
InChI Key: LXJJIZGCZNOCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (3,5-Dimethoxyphenyl)phosphonate is a useful research compound. Its molecular formula is C12H19O5P and its molecular weight is 274.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-3,5-dimethoxybenzene

InChI

InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-8-10(14-3)7-11(9-12)15-4/h7-9H,5-6H2,1-4H3

InChI Key

LXJJIZGCZNOCRE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)OC)OC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-3,5-dimethoxybenzene (20 g, 92.1 mmol) in THF (100 ml) was added to a flask (500 ml) with magnesium (2.5 g, 103 mmol), I2 (20 mg) and THF (50 ml) and refluxed for 2 h. The resulting light brown solution was transferred to another flask (500 ml) and was cooled to −78° C. Diethyl phosphorochloridate (17.8 g, 103 mmol) in THF (80 ml) was added at −78° C. within 1 h. The mixture was stirred at −78° C. for 1 h, then slowly warmed up to RT and stirred at RT overnight. Brine (20%, 200 ml) was added to the mixture and it was stirred for 30 min. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml×1) and CH2Cl2 (100 ml×1). The combined organic layer was washed with brine (300 ml×2) and dried over MgSO4. It was filtered and the solvent was removed. The residues were purified with silica gel pad (eluent: CH2Cl2 to removed impurities, then CH2Cl2/THF=10/1 to wash out the product). The pure product was obtained as pale a yellow oil after the solvent was removed (20.2 g, 80% yield). 1H NMR (300 Mhz, CD2Cl2) δ: 6.90 (dd, J1=2.1 Hz, J2=14.7 Hz, 2H), 6.63 (d, J=2.1 Hz, 1H), 4.05 (quart, J=6.9 Hz, 4H), 3.83 (s, 6H), 1.31 (t, J=6.9 Hz, 6H). 31P NMR (121.5 MHz, CD2Cl2) δ: 19.10.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
200 mL
Type
solvent
Reaction Step Three

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